8-(4-Heptyloxyphenyl)-8-oxooctanoic acid

Descripción general

Descripción

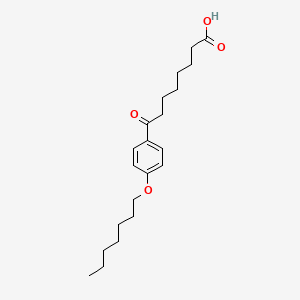

8-(4-Heptyloxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a heptyloxyphenyl group attached to an oxooctanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid typically involves the esterification of 8-(4-heptyloxyphenyl)-8-oxooctanoate followed by hydrolysis. The esterification can be achieved using ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate as a starting material. The reaction conditions often involve the use of an acid catalyst and an alcohol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and solvents is optimized to enhance yield and purity while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

8-(4-Heptyloxyphenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceuticals

The compound has been identified as a precursor in drug synthesis, particularly in the development of bioactive compounds. Its unique structure allows it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Case Study : A study demonstrated that derivatives of 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid exhibited significant anticancer activity against various cell lines, indicating potential as an anticancer agent. The IC50 values for these derivatives were lower than those of established chemotherapeutics like doxorubicin, suggesting they may offer a new avenue for cancer treatment.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 2.38 | |

| Doxorubicin (control) | MCF7 | 4.56 |

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials, particularly in the realm of liquid crystals and polymers.

Applications :

- Liquid Crystals : Its amphiphilic nature makes it suitable for use in liquid crystal displays (LCDs), where it can improve thermal stability and response times.

- Polymers : It can serve as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings and adhesives.

Recent studies have highlighted the antioxidant properties of this compound, which could be beneficial in preventing oxidative stress-related diseases.

Antioxidant Activity Assessment :

Using the DPPH assay, the compound demonstrated significant free radical scavenging activity, indicating its potential role in protecting cells from oxidative damage.

Mecanismo De Acción

The mechanism of action of 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxo group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Heptyloxy)phenylacetic acid

- 4-(Heptyloxy)benzoic acid

- 8-(4-Methoxyphenyl)-8-oxooctanoic acid

Uniqueness

8-(4-Heptyloxyphenyl)-8-oxooctanoic acid is unique due to the presence of both a heptyloxyphenyl group and an oxooctanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.

Actividad Biológica

8-(4-Heptyloxyphenyl)-8-oxooctanoic acid is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by a long heptyloxy chain and a keto group, suggests unique interactions with biological systems, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenyl ring substituted with a heptyloxy group, which may influence its lipophilicity and membrane permeability. The presence of the keto group is also significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₀O₃ |

| Molecular Weight | 270.42 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Initial studies suggest that this compound may have antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to metabolic processes, which could have implications for conditions such as obesity and diabetes.

The biological activity of this compound is hypothesized to involve:

- Interaction with Cell Membranes : The heptyloxy group enhances membrane fluidity, potentially facilitating the compound's entry into cells.

- Enzyme Targeting : It may act as a competitive inhibitor for certain enzymes, altering metabolic pathways.

- Receptor Modulation : The compound could interact with specific receptors involved in inflammation and metabolism.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant effects of various phenolic compounds found that this compound demonstrated significant scavenging activity against free radicals. This suggests potential applications in food preservation and nutraceutical formulations.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This indicates its potential as an anti-inflammatory agent, warranting further investigation in vivo.

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Various synthetic routes have been explored, often involving the reaction of heptyl phenol derivatives with acyl chlorides under controlled conditions.

Table of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Reduced cytokine levels | |

| Enzyme inhibition | Inhibition of metabolic enzymes |

Propiedades

IUPAC Name |

8-(4-heptoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-2-3-4-7-10-17-25-19-15-13-18(14-16-19)20(22)11-8-5-6-9-12-21(23)24/h13-16H,2-12,17H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYQSVLJBQIKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645459 | |

| Record name | 8-[4-(Heptyloxy)phenyl]-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-25-1 | |

| Record name | 4-(Heptyloxy)-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[4-(Heptyloxy)phenyl]-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.